molecular formula C22H17N3O3S B11585917 ethyl {3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetate

ethyl {3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetate

Cat. No.: B11585917
M. Wt: 403.5 g/mol
InChI Key: SULNKYFTUCKGAN-ODLFYWEKSA-N
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Description

ETHYL 2-(3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that features a unique structure combining elements of thiazole, benzimidazole, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multi-step reactions. One common method includes the condensation of indole derivatives with thiazole and benzimidazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

ETHYL 2-(3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its combination of three distinct heterocyclic systems, which confer a wide range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetate

InChI

InChI=1S/C22H17N3O3S/c1-2-28-20(26)13-24-12-14(15-7-3-5-9-17(15)24)11-19-21(27)25-18-10-6-4-8-16(18)23-22(25)29-19/h3-12H,2,13H2,1H3/b19-11-

InChI Key

SULNKYFTUCKGAN-ODLFYWEKSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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